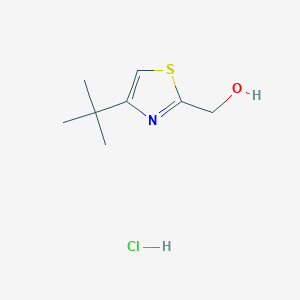

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride

説明

“(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the CAS Number: 1269052-60-9 . It has a molecular weight of 207.72 and a linear formula of C8 H13 N O S . Cl H . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . . The storage temperature is room temperature or 28 C .科学的研究の応用

Enantioselective Synthesis and Molecular Aggregation

One notable area of scientific research involving compounds similar to (4-Tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride is the field of enantioselective synthesis. Studies such as those by Gimazetdinov et al. (2018) explore the oxidation of certain cyclopentenols, which share structural motifs with thiazolyl methanol derivatives, to study the effects of different oxidants and the resulting products, highlighting the complexities and potential in synthesizing enantio-pure compounds (Gimazetdinov et al., 2018).

Another aspect of research focuses on the solvent effects on molecular aggregation, as seen in the work of Matwijczuk et al. (2016), where the aggregation behavior of certain thiazolyl benzene derivatives in various solvents was examined. This research has implications for understanding how solvent interactions can influence the photophysical properties of thiazol-containing compounds (Matwijczuk et al., 2016).

Excited-State Intramolecular Proton Transfer (ESIPT)

The study of excited-state intramolecular proton transfer (ESIPT) processes is another area where thiazolyl derivatives have found application. Zhang et al. (2016) designed compounds using the thiazolo[5,4-d]thiazole moiety, demonstrating the ability to undergo reversible ESIPT. This research contributes to the development of materials with tunable photoluminescence properties, useful in applications such as organic light-emitting diodes (OLEDs) (Zhang et al., 2016).

Hydrogen Bonding and Rotamerization Studies

Investigations into the hydrogen bonding and rotamerization behavior of thiazolyl and related compounds have been conducted to understand their dynamic behavior in different environments. For instance, Lomas (2001) explored the solvent-driven rotamerization in compounds structurally related to thiazolyl methanols, shedding light on how solvent interactions can influence molecular conformation and reactivity (Lomas, 2001).

Catalysis and Antimicrobial Activity

Some research has also focused on the catalytic and biological activities of thiazolyl derivatives. Studies like those by Maheta et al. (2012) have synthesized novel imidazole-bearing isoxazole derivatives, including thiazolyl components, to evaluate their antimicrobial potential, indicating the broader applicability of these compounds in medicinal chemistry (Maheta et al., 2012).

作用機序

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as serine/threonine-protein kinase , which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Thiazole derivatives, in general, may activate or stop various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 20873 g/mol , which could influence its pharmacokinetic properties.

Result of Action

Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could be a significant environmental factor affecting its stability.

特性

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXYEDUBGIVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095679.png)

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)

![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B3095724.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/structure/B3095730.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)